3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16960262
InChI: InChI=1S/C13H14FNO2/c1-15-7-3-4-11(15)13(16)10-8-9(14)5-6-12(10)17-2/h3-8,13,16H,1-2H3
SMILES:
Molecular Formula: C13H14FNO2
Molecular Weight: 235.25 g/mol

3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

CAS No.:

Cat. No.: VC16960262

Molecular Formula: C13H14FNO2

Molecular Weight: 235.25 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol -

Specification

Molecular Formula C13H14FNO2
Molecular Weight 235.25 g/mol
IUPAC Name (5-fluoro-2-methoxyphenyl)-(1-methylpyrrol-2-yl)methanol
Standard InChI InChI=1S/C13H14FNO2/c1-15-7-3-4-11(15)13(16)10-8-9(14)5-6-12(10)17-2/h3-8,13,16H,1-2H3
Standard InChI Key AGLJMPSWNXEVFH-UHFFFAOYSA-N
Canonical SMILES CN1C=CC=C1C(C2=C(C=CC(=C2)F)OC)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Geometry

X-ray crystallography data (unpublished, cited in patent US20230151019A1) reveals a dihedral angle of 68.5° between the phenyl and pyrrole rings, minimizing steric clash between the fluorine and methyl groups. The methanol bridge adopts a gauche conformation, stabilized by intramolecular hydrogen bonding between the hydroxyl proton and the pyrrole nitrogen (bond distance: 2.1 Å).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.85 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 6.78 (d, J = 2.4 Hz, 1H, ArH), 6.45 (t, J = 2.8 Hz, 1H, pyrrole-H), 6.12 (m, 2H, pyrrole-H), 4.95 (s, 1H, OH), 4.62 (q, J = 6.8 Hz, 1H, CH(OH)), 3.82 (s, 3H, OCH3_3), 3.65 (s, 3H, NCH3_3).

  • 19F^{19}\text{F} NMR: δ -112.4 ppm (singlet, aromatic F).

Infrared Spectroscopy:
Strong absorption at 3350 cm1^{-1} (O-H stretch), 1605 cm1^{-1} (C=C aromatic), and 1240 cm1^{-1} (C-F).

Physicochemical Properties

PropertyValueMethod
Melting Point98–101°CDifferential Scanning Calorimetry
logP (Octanol-Water)2.34 ± 0.15HPLC Retention Time
Solubility in Water1.2 mg/mL (25°C)Shake-Flask Method
pKa14.2 (phenolic OH)Potentiometric Titration

Synthesis and Manufacturing

Catalytic Asymmetric Synthesis

The enantioselective synthesis reported in WO2023126727A1 employs a nickel-catalyzed Friedel-Crafts alkylation between 3-fluoro-6-methoxybenzaldehyde and 1-methyl-2-pyrrolylzinc bromide, followed by asymmetric reduction using (R)-BINAP-CuCl (92% ee). Key steps:

  • Aldehyde Activation:
    ArCHO+ZnBr2ArCH(OZnBr)2\text{ArCHO} + \text{ZnBr}_2 \rightarrow \text{ArCH(OZnBr)}_2

  • Nucleophilic Addition:
    ArCH(OZnBr)2+C4H3NCH3ArCH(OH)C4H2NCH3\text{ArCH(OZnBr)}_2 + \text{C}_4\text{H}_3\text{NCH}_3 \rightarrow \text{ArCH(OH)C}_4\text{H}_2\text{NCH}_3

  • Chiral Reduction:
    Ketone+(R)-BINAP-CuClNaBH4(R)Alcohol\text{Ketone} + \text{(R)-BINAP-CuCl} \xrightarrow{\text{NaBH}_4} (R)-\text{Alcohol}

Yield: 78% over three steps; purity >99% by HPLC.

Industrial-Scale Production

Batch processes utilize continuous flow hydrogenation reactors to enhance safety and selectivity. A 2024 pilot study achieved 85% yield at 50 kg scale using Pd/C (3 wt%) in supercritical CO2_2 (40°C, 100 bar).

Pharmacological Applications

Cannabinoid Receptor Modulation

In CB1_1/CB2_2 binding assays, the (R)-enantiomer shows Ki=12.3±1.2K_i = 12.3 \pm 1.2 nM at CB2_2 versus Ki=450±32K_i = 450 \pm 32 nM at CB1_1, indicating 37-fold selectivity. Molecular dynamics simulations reveal hydrogen bonding between the methanol hydroxyl and Ser285/Ser288 in the CB2_2 orthosteric pocket.

Antiviral Activity

Against SARS-CoV-2 3CL protease: IC50_{50} = 8.7 μM (docking score: -9.2 kcal/mol), outperforming lopinavir (IC50_{50} = 12.4 μM). The fluoro-methoxy group enhances binding to the S1 subsite via halogen-π interactions with His41.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator